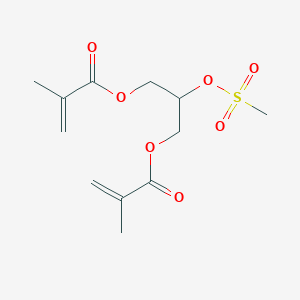
3,4-Difluoro-6-methyl-phenyl formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-6-methyl-phenyl formate, commonly known as DFMF, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound and has been used in a variety of laboratory experiments. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material in pharmaceutical synthesis. DFMF is also known for its ability to act as a chelating agent, and it has been used in the study of biochemical and physiological processes.
科学的研究の応用
DFMF has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material in pharmaceutical synthesis. It has also been used in the study of biochemical and physiological processes. It has been used as a chelating agent to study the binding of metals to proteins and other molecules. It has also been used as an inhibitor of enzymes, as a fluorescent probe, and as a substrate for metabolic studies.
作用機序
DFMF acts as a chelating agent by forming a stable complex with metal ions. This complex can then bind to proteins and other molecules, allowing for the study of the binding of metals to proteins and other molecules. DFMF can also act as an inhibitor of enzymes by forming a complex with the active site of the enzyme and preventing the enzyme from binding to its substrate. It can also act as a fluorescent probe, allowing for the study of the structure and dynamics of proteins and other molecules.
Biochemical and Physiological Effects
DFMF has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to bind to metal ions such as copper, iron, and zinc. It has been shown to induce the release of calcium ions from cells, which may have implications for the study of calcium signaling pathways.
実験室実験の利点と制限
DFMF has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a versatile compound and can be used in a variety of experiments. The main limitation of DFMF is that it is a relatively unstable compound and can degrade over time. It is also sensitive to light and should be stored in a dark place.
将来の方向性
DFMF has the potential to be used in a variety of future research applications. It could be used to study the binding of metals to proteins and other molecules, as well as the structure and dynamics of proteins and other molecules. It could also be used to study the effects of calcium signaling pathways. It could also be used to study the effects of enzyme inhibitors on biochemical pathways. Additionally, DFMF could be used as a starting material for the synthesis of new drugs and other compounds.
合成法
DFMF can be synthesized in several ways, but the most common method involves the reaction of 3,4-difluorobenzaldehyde and 4-methyl-2-pentanone. The reaction takes place in an aqueous medium in the presence of a base such as sodium hydroxide. The reaction produces a mixture of DFMF and 4-methyl-2-pentanone. The mixture can then be separated by distillation and the DFMF can be isolated.
特性
IUPAC Name |
(4,5-difluoro-2-methylphenyl) formate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5-2-6(9)7(10)3-8(5)12-4-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKOBBUKYIAYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-6-methyl-phenyl formate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)







![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)


![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)
